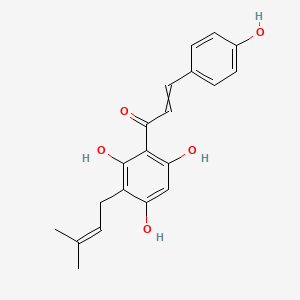
Hdac-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-9 is a compound that functions as an inhibitor of histone deacetylase 9 (HDAC9). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of histone deacetylases can result in the reactivation of silenced genes, making histone deacetylase inhibitors valuable in the treatment of various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of Hdac-IN-9 typically involves the preparation of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc. The synthetic route generally starts with the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution with hydroxylamine to form the hydroxamic acid moiety . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Hdac-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
Hdac-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of histone deacetylase 9 in various chemical processes.
Biology: It is used to investigate the biological functions of histone deacetylase 9, including its role in gene expression, cell differentiation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: It is used in the development of new drugs and imaging agents that target histone deacetylases.
Mechanism of Action
Hdac-IN-9 exerts its effects by inhibiting the activity of histone deacetylase 9. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Hdac-IN-9 is similar to other histone deacetylase inhibitors, such as trichostatin A, vorinostat, and panobinostat. this compound is unique in its selectivity for histone deacetylase 9, making it a valuable tool for studying the specific functions of this enzyme. Other similar compounds include:
Trichostatin A: A broad-spectrum histone deacetylase inhibitor.
Vorinostat: An FDA-approved histone deacetylase inhibitor for the treatment of cutaneous T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma
Properties
Molecular Formula |
C33H38N2O4 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxymethyl]benzamide |
InChI |
InChI=1S/C33H38N2O4/c1-33-16-15-23-24(26(33)13-14-31(33)36)12-11-22-17-30(29(38-2)18-25(22)23)39-19-20-7-9-21(10-8-20)32(37)35-28-6-4-3-5-27(28)34/h3-10,17-18,23-24,26,31,36H,11-16,19,34H2,1-2H3,(H,35,37)/t23-,24+,26-,31-,33-/m0/s1 |
InChI Key |
RURFTJVUUIVVFR-XJARVILUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



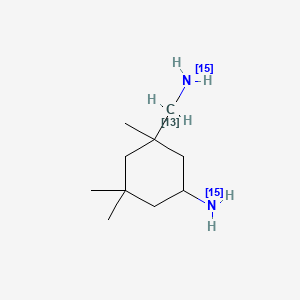
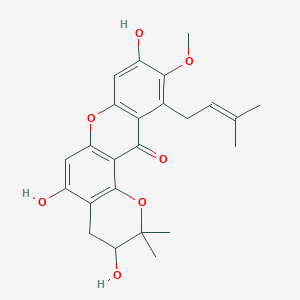
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
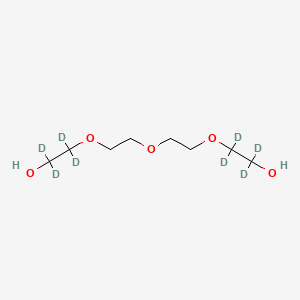

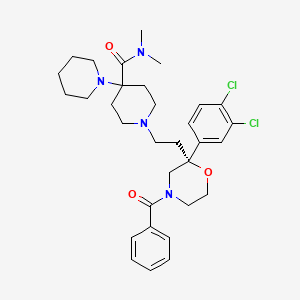
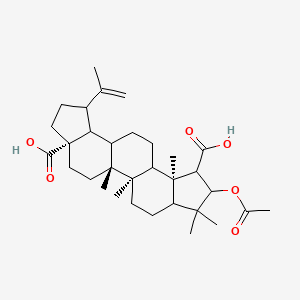
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
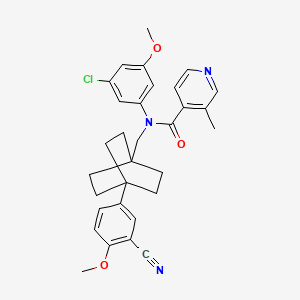
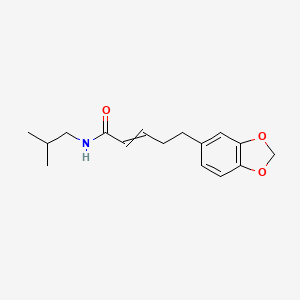
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
